molecular formula C12H17N B11914686 2,7,8-Trimethyl-1,2,3,4-tetrahydroquinoline

2,7,8-Trimethyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B11914686
M. Wt: 175.27 g/mol
InChI Key: LTMNVXMANILBAH-UHFFFAOYSA-N
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Description

2,7,8-Trimethyl-1,2,3,4-tetrahydroquinoline is a heterocyclic organic compound belonging to the quinoline family It is characterized by a tetrahydroquinoline core with three methyl groups attached at the 2nd, 7th, and 8th positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7,8-Trimethyl-1,2,3,4-tetrahydroquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reduction of quinoline derivatives using hydrogenation catalysts. For instance, the reduction of 2,7,8-trimethylquinoline in the presence of a palladium catalyst can yield the desired tetrahydroquinoline compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale hydrogenation processes. These processes utilize high-pressure hydrogen gas and metal catalysts such as palladium or platinum to achieve efficient conversion of quinoline derivatives to the tetrahydroquinoline form .

Chemical Reactions Analysis

Types of Reactions

2,7,8-Trimethyl-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Further reduction can lead to fully saturated quinoline derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is commonly used.

    Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents can be used under acidic conditions.

Major Products Formed

Scientific Research Applications

2,7,8-Trimethyl-1,2,3,4-tetrahydroquinoline has several scientific research applications:

Comparison with Similar Compounds

2,7,8-Trimethyl-1,2,3,4-tetrahydroquinoline can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

2,7,8-trimethyl-1,2,3,4-tetrahydroquinoline

InChI

InChI=1S/C12H17N/c1-8-4-6-11-7-5-9(2)13-12(11)10(8)3/h4,6,9,13H,5,7H2,1-3H3

InChI Key

LTMNVXMANILBAH-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(N1)C(=C(C=C2)C)C

Origin of Product

United States

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